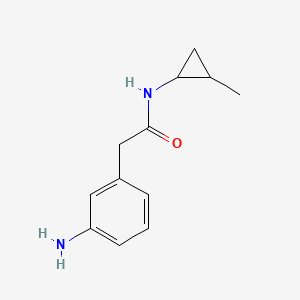![molecular formula C15H19FN2O B7555587 (E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one, commonly known as FPPP, is a chemical compound belonging to the class of piperidine derivatives. FPPP is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
FPPP acts as a dopamine transporter ligand, binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood. FPPP also has potential interactions with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of FPPP are not fully understood, as research on this compound is still in its early stages. However, studies have shown that FPPP can have various effects on behavior and mood, including increased locomotor activity, decreased anxiety, and increased reward-seeking behavior. FPPP has also been shown to have potential antidepressant and antipsychotic effects, although more research is needed to fully understand these effects.
实验室实验的优点和局限性
One advantage of using FPPP in lab experiments is its potential as a dopamine transporter ligand, which could lead to the development of new treatments for neurological disorders. However, FPPP is a synthetic compound that requires careful handling and adherence to safety protocols. Additionally, the exact effects of FPPP on behavior and mood are not fully understood, and more research is needed to fully understand the potential benefits and limitations of using this compound in lab experiments.
未来方向
There are many potential future directions for research on FPPP, including further studies on its potential as a dopamine transporter ligand, as well as its potential interactions with other neurotransmitter systems. Additionally, more research is needed to fully understand the biochemical and physiological effects of FPPP, as well as its potential use in drug discovery and development. Further studies on the safety and efficacy of FPPP are also needed before this compound can be used in clinical settings.
合成方法
FPPP is synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone with methylamine to produce 1-(4-fluorophenyl)-2-methylaminoethanone. This intermediate product is then reacted with piperidine to produce FPPP. The synthesis of FPPP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
科学研究应用
FPPP has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. FPPP has been studied for its potential use as a dopamine transporter ligand, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). FPPP has also been studied for its potential use in drug discovery and development, particularly in the development of new antidepressant and antipsychotic medications.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-17-14-3-2-10-18(11-14)15(19)9-6-12-4-7-13(16)8-5-12/h4-9,14,17H,2-3,10-11H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSQUJIDBUQII-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)

![2-[[2-(2,5-Dichlorophenyl)sulfanylacetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555552.png)
![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)

![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![2-(3-chlorophenyl)-N-[(4S)-4-methoxypyrrolidin-3-yl]acetamide](/img/structure/B7555570.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
